![molecular formula C10H18O2 B13404060 (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)
(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3S,5R)-(-)-2,3-Pinanediol, also known as (-)-2-Hydroxyisopinocampheol, is a chiral diol with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is characterized by its bicyclic structure, which includes a pinane skeleton with two hydroxyl groups at the 2 and 3 positions. It is commonly used in organic synthesis as a chiral building block and ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2R,3S,5R)-(-)-2,3-Pinanediol can be synthesized through several methods. One common approach involves the reduction of pinonic acid using sodium borohydride (NaBH4) in the presence of a chiral catalyst . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of (1R,2R,3S,5R)-(-)-2,3-Pinanediol often involves the use of biocatalysts to achieve high yields and enantioselectivity. Enzymatic reduction of pinonic acid using specific reductases has been explored as a scalable method for producing this compound . The process is environmentally friendly and can be conducted under ambient conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-Pinanediol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Pinanone, pinanal.
Reduction: Pinane derivatives.
Substitution: Functionalized pinane compounds.
Scientific Research Applications
(1R,2R,3S,5R)-(-)-2,3-Pinanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-Pinanediol involves its interaction with various molecular targets and pathways. As a chiral diol, it can form complexes with metal ions, which can then participate in catalytic cycles for asymmetric synthesis . The hydroxyl groups play a crucial role in hydrogen bonding and coordination with other molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3R,5S)-(+)-Pinanediol
- (±)-exo,exo-2,3-Camphanediol
- (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone
Uniqueness
(1R,2R,3S,5R)-(-)-2,3-Pinanediol is unique due to its high enantioselectivity and versatility as a chiral building block. Its ability to form stable complexes with metal ions makes it particularly valuable in asymmetric synthesis . Additionally, its bicyclic structure provides rigidity, which is advantageous in maintaining the stereochemistry of the synthesized products.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8?,10+/m0/s1 |
InChI Key |
MOILFCKRQFQVFS-SIDGSAAQSA-N |
Isomeric SMILES |
C[C@]1([C@H]2C[C@H](C2(C)C)CC1O)O |
Canonical SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


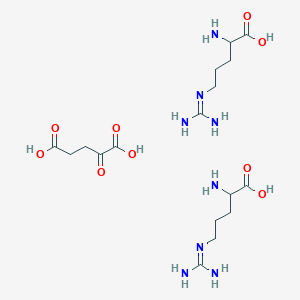
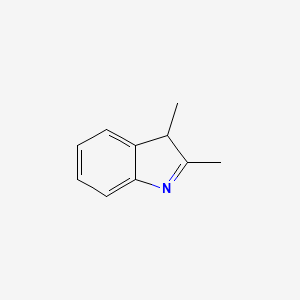
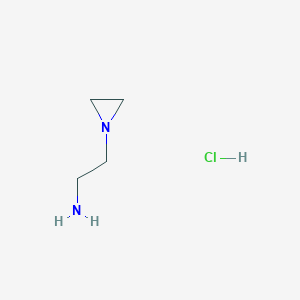
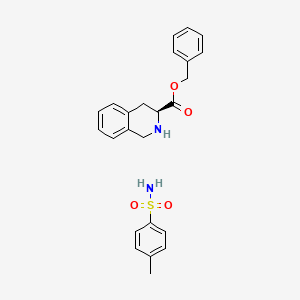
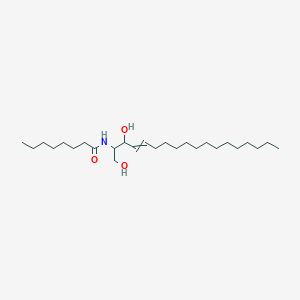
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
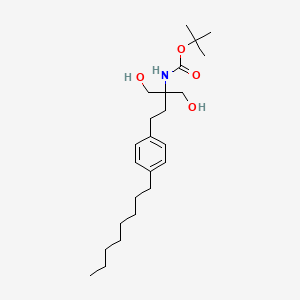
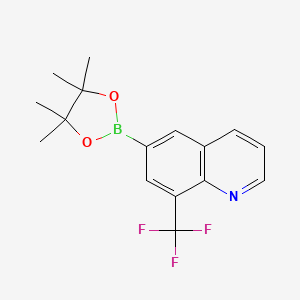
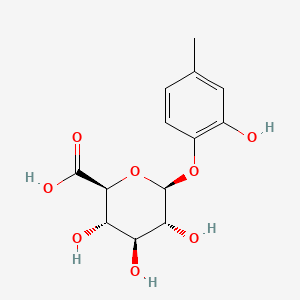
![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
![(3S)-2-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13404032.png)
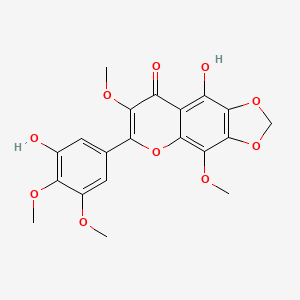
![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)
